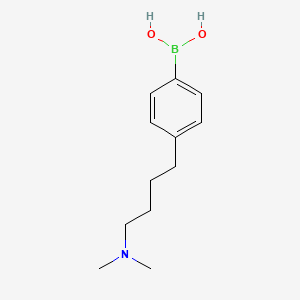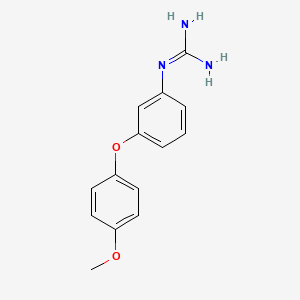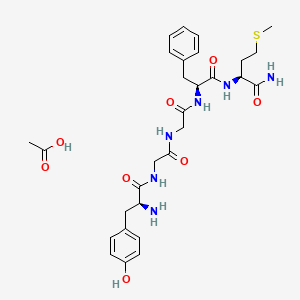![molecular formula C36H40BF4N3O2RuS B1511451 [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate](/img/structure/B1511451.png)
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a pyridine ligand, and a chiral amine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized through a series of chiral resolution and amination reactions.
Complex Formation: The ruthenium precursor, such as ruthenium(II) chloride, is reacted with p-cymene in the presence of a suitable base to form the p-cymene-ruthenium complex.
Ligand Exchange: The chiral amine ligand and pyridine are introduced to the p-cymene-ruthenium complex under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity of 97%.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions may produce reduced ruthenium complexes.
Aplicaciones Científicas De Investigación
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97% involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate to these targets, leading to the disruption of their normal functions. This can result in the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
[(η6-p-cymene)RuCl2]2: A similar ruthenium complex with p-cymene and chloride ligands.
[(η6-p-cymene)Ru(bipy)Cl]PF6: A ruthenium complex with p-cymene, bipyridine, and chloride ligands.
[(η6-p-cymene)Ru(phen)Cl]PF6: A ruthenium complex with p-cymene, phenanthroline, and chloride ligands.
Uniqueness
((1R,2R)-2-Amino-1,2-diphenylethyl)(p-tosyl)amido(pyridine)ruthenium(II) tetrafluoroborate, 97%: is unique due to its chiral amine ligand, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and selectivity in catalytic and biological applications, making it distinct from other similar ruthenium complexes.
Propiedades
Fórmula molecular |
C36H40BF4N3O2RuS |
|---|---|
Peso molecular |
766.7 g/mol |
Nombre IUPAC |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1-5H;;/q-1;;;-1;+2/t20-,21-;;;;/m1..../s1 |
Clave InChI |
JXYHWMWYOCFNBE-ZPVXIRCVSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)


![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)








